molecular formula C19H19ClN2O2 B4535241 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide

Cat. No. B4535241
M. Wt: 342.8 g/mol
InChI Key: QITMCUHSSYQVSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide and related compounds involves multiple steps, including condensation reactions, amidation, and modifications to the amide bond and alkyl chain linking the core moieties. For example, derivatives have been synthesized through structural modifications on the amide bond and the alkyl chain linking the benzamide moiety to the piperazine ring (Perrone et al., 2000). Another approach involves the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine derivatives, demonstrating the versatility in synthetic routes for such compounds (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide derivatives has been characterized through various analytical techniques, including X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal insights into the geometric bond lengths, bond angles, and molecular conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the Meisenheimer rearrangement of N-oxide intermediates has been observed under specific conditions, leading to the formation of novel structural motifs (Kurihara et al., 1991).

Physical Properties Analysis

Physical properties, including density, refractive index, and molar refractivity, have been studied to understand the interaction of such compounds with light and their environment. These properties are crucial for understanding the drug's behavior in various solvents and conditions (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide derivatives, such as their affinity for specific receptors and biological targets, are of significant interest. These properties are investigated through receptor binding assays and pharmacological evaluations, revealing insights into their potential therapeutic applications (Hirokawa et al., 2002).

properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-24-18-6-4-3-5-15(18)19(23)21-10-9-13-12-22-17-8-7-14(20)11-16(13)17/h3-8,11-12,22H,2,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITMCUHSSYQVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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